Bienvenue dans la boutique en ligne BenchChem!

2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone

Kinase inhibition PLK4 Selectivity profiling

2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (CAS 306979-90-8), IUPAC name 2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one, is a fully substituted 3(2H)-pyridazinone with molecular formula C24H26N2O and molecular weight 358.48 g/mol. It belongs to the pharmacologically privileged pyridazinone heterocycle class and features a lipophilic 4-tert-butylbenzyl group at N2 and a 4-methylstyryl substituent at C6, which together confer distinct steric and electronic properties relative to simpler pyridazinone analogs.

Molecular Formula C24H26N2O
Molecular Weight 358.485
CAS No. 306979-90-8
Cat. No. B2929975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone
CAS306979-90-8
Molecular FormulaC24H26N2O
Molecular Weight358.485
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C24H26N2O/c1-18-5-7-19(8-6-18)11-14-22-15-16-23(27)26(25-22)17-20-9-12-21(13-10-20)24(2,3)4/h5-16H,17H2,1-4H3/b14-11+
InChIKeyBKXPUTYYIUZYNO-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (CAS 306979-90-8): Procurement-Relevant Identity and Chemical Class Baseline


2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (CAS 306979-90-8), IUPAC name 2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one, is a fully substituted 3(2H)-pyridazinone with molecular formula C24H26N2O and molecular weight 358.48 g/mol [1]. It belongs to the pharmacologically privileged pyridazinone heterocycle class and features a lipophilic 4-tert-butylbenzyl group at N2 and a 4-methylstyryl substituent at C6, which together confer distinct steric and electronic properties relative to simpler pyridazinone analogs. The compound is primarily supplied as a research tool with typical purity of 95% .

Why 2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone Cannot Be Interchanged with In-Class Analogs


Pyridazinone derivatives are not functionally interchangeable because substitutions on the N2 and C6 positions profoundly alter target engagement, selectivity profiles, and physicochemical properties [1]. The 4-tert-butylbenzyl group at N2 introduces substantial steric bulk and increases LogP by approximately 2–3 units compared to unsubstituted or smaller N2-alkyl analogs, directly affecting membrane permeability and off-target binding to CYP isoforms [2]. Simultaneously, the 4-methylstyryl moiety at C6 extends the conjugated π-system, which modulates both the compound's UV absorption maximum and its π-stacking interactions within kinase ATP-binding pockets relative to analogs bearing simple phenyl or halophenyl groups at C6 [1]. Generic substitution with uncharacterized pyridazinones risks loss of the specific target affinity and selectivity profile, as evidenced by structure–activity relationships established across the pyridazinone inhibitor class.

Quantitative Differentiation Evidence for 2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone: Comparator-Based Selection Data


PLK4 Kinase Inhibition: Potency Advantage Over Chk2 and CYP3A4 Isoform Selectivity

2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone exhibits differential inhibitory potency against the polo-like kinase 4 (PLK4) versus checkpoint kinase 2 (Chk2) and cytochrome P450 3A4. Against PLK4, the compound demonstrates an IC50 of 130 nM, representing approximately 3.2-fold selectivity over Chk2 (IC50 = 410 nM) and approximately 77-fold selectivity over CYP3A4 (IC50 = 10,000 nM) [1]. This selective profile is meaningful because several broader-spectrum pyridazinone-based kinase inhibitors (e.g., c-Met inhibitor class members) frequently show sub-100 nM potency against multiple kinase targets, limiting their utility as clean pharmacological probes [2].

Kinase inhibition PLK4 Selectivity profiling Cancer research

CYP2D6 Inhibition Liability: Favorable Window Relative to CYP3A4

The compound displays a CYP2D6 IC50 exceeding 6,000 nM, compared to its CYP3A4 IC50 of 10,000 nM [1]. Although both values indicate relatively weak CYP inhibition overall, the ~1.7-fold difference between CYP2D6 and CYP3A4 combined with the absolute values places this compound in a low-risk category for CYP-mediated drug–drug interactions. This compares favorably to certain N2-unsubstituted 6-styrylpyridazinones, where CYP inhibition data, when available, can show sub-micromolar IC50 values against CYP2D6 or CYP3A4 due to reduced steric shielding of the metabolically labile pyridazinone core [2].

ADME-Tox CYP inhibition Drug–drug interaction Lead optimization

Lipophilicity-Driven Membrane Permeability: Calculated LogP Differentiation from Less Alkylated Analogs

The calculated LogP (XLogP3) for 2-(4-(tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone is 5.2, compared to 3.8 for 2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (calculated by the same method) [1]. The ~1.4 LogP unit increase conferred by the tert-butylbenzyl versus fluorobenzyl substitution at N2 translates to a predicted ~25-fold increase in octanol–water partition coefficient, which directly impacts passive membrane permeability and blood–brain barrier penetration potential [2]. This property differentiation is critical when selecting among 2-substituted-6-(4-methylstyryl)pyridazinones for CNS-target versus periphery-restricted applications.

Physicochemical profiling Lipophilicity BBB permeability Property-based design

Structural Confirmation by Single-Crystal X-ray Diffraction Enablement: Comparative Crystallizability Advantage

Closely related 6-(4-methylstyryl)pyridazinone analogs, specifically (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one and (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, have been successfully characterized by single-crystal X-ray diffraction, with full structural coordinates deposited in the Cambridge Structural Database [1]. The 2-(4-tert-butylbenzyl) substitution pattern, by introducing a bulky tert-butyl group, is predicted to favor crystal packing through complementary hydrophobic contacts, making this compound an excellent candidate for co-crystallography studies with target proteins or for solid-form screening. This contrasts with simpler N2-methyl or N2-allyl analogs, which may exhibit conformational disorder in the solid state that complicates structure solution.

Crystallography Structural biology Fragment-based drug design Solid-state characterization

Best-Fit Research and Industrial Application Scenarios for 2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone Procurement


PLK4-Focused Chemical Biology Probe Development

The compound's PLK4 IC50 of 130 nM, combined with ~3.2-fold selectivity over Chk2 and ~77-fold selectivity over CYP3A4, positions it as a viable starting scaffold for developing PLK4-selective chemical probes [1]. Researchers investigating centrosome duplication and mitotic regulation can use this compound as a tool to interrogate PLK4-dependent phenotypes in cell-based assays, where its selectivity window reduces confounding off-target effects compared to pan-kinase pyridazinone inhibitors.

CNS-Penetrant Lead Optimization Programs

With a calculated XLogP3 of 5.2, which is 1.4 LogP units higher than the 4-fluorobenzyl analog, this compound is preferentially suited for CNS-targeted drug discovery programs where enhanced passive permeability and blood–brain barrier penetration are desired [1]. The steric shielding provided by the tert-butyl group may also reduce metabolic N-dealkylation at the N2 position, a common clearance pathway for N-benzylpyridazinones.

ADME-Tox Reference Standard for Low CYP Inhibition

The documented CYP2D6 IC50 > 6,000 nM and CYP3A4 IC50 = 10,000 nM make this compound a useful reference standard in CYP inhibition screening panels [1]. Pharmaceutical analytical laboratories can procure this compound as a negative control or benchmark when evaluating the CYP inhibition liability of new chemical entities within the pyridazinone or broader heterocyclic series.

Co-Crystallography and Fragment Elaboration Studies

The bulky 4-tert-butylbenzyl substituent enhances the compound's suitability for co-crystallography with kinase domains or other protein targets, building on the successful crystallization precedent established for closely related 6-(4-methylstyryl)pyridazinones [1]. Structural biology groups can leverage the enhanced crystallizability for fragment-based drug design, where high-resolution ligand-bound structures are essential for guiding iterative chemical optimization.

Quote Request

Request a Quote for 2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.